molecular formula C14H12N4O2 B4384155 3-(2-methoxybenzyl)pteridin-4(3H)-one

3-(2-methoxybenzyl)pteridin-4(3H)-one

Numéro de catalogue: B4384155
Poids moléculaire: 268.27 g/mol
Clé InChI: PESNWBQCKFWDCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Methoxybenzyl)pteridin-4(3H)-one is a synthetic derivative of pteridin-4(3H)-one, a heterocyclic compound of significant interest in chemical and biochemical research . The pteridine core structure, consisting of fused pyrazine and pyrimidine rings, is a privileged scaffold in living organisms and is found in various essential coenzymes such as tetrahydrobiopterin and molybdopterin . This specific compound features a 2-methoxybenzyl group at the N3 position, a modification that can alter the molecule's electronic properties, solubility, and biological interactions, making it a valuable intermediate for further chemical exploration. Pteridin-4-one derivatives have documented applications in pharmaceutical research, with some compounds in this class being investigated for use as bronchodilators and antiallergic agents . As a functionalized pteridine, this chemical serves as a key building block for designing novel molecules targeting a range of biological pathways. Researchers can utilize this compound to develop probes for studying pteridine-dependent enzyme systems or as a precursor for generating potential inhibitors. Its structure aligns with compounds studied for their potential multi-target activities in complex diseases, where modulating multiple pathways simultaneously is a key strategy . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Propriétés

IUPAC Name

3-[(2-methoxyphenyl)methyl]pteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-20-11-5-3-2-4-10(11)8-18-9-17-13-12(14(18)19)15-6-7-16-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESNWBQCKFWDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=NC=CN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Antiviral Activity

One of the prominent applications of 3-(2-methoxybenzyl)pteridin-4(3H)-one is its potential as an antiviral agent. Research indicates that certain pteridine derivatives exhibit selective activity against viruses, particularly those from the Flaviviridae family, such as the Hepatitis C virus (HCV). The structural modifications in pteridines can enhance their efficacy in inhibiting viral replication, making them suitable candidates for developing new antiviral medications .

Case Study: Hepatitis C Virus Inhibition

A study highlighted the effectiveness of substituted pteridines, including 3-(2-methoxybenzyl)pteridin-4(3H)-one, in inhibiting HCV replication. The research demonstrated that these compounds could be formulated into therapeutics that offer a novel approach to treating viral infections while minimizing the side effects associated with conventional antiviral drugs .

Cancer Therapeutics

Pteridine derivatives have also been investigated for their anticancer properties. The unique structure of 3-(2-methoxybenzyl)pteridin-4(3H)-one allows it to interact with various biological targets involved in cancer progression.

Biochemical Research

In addition to therapeutic applications, 3-(2-methoxybenzyl)pteridin-4(3H)-one serves as a valuable tool in biochemical research. Its derivatives are utilized to probe biological mechanisms and pathways due to their ability to modulate enzyme activity.

Enzyme Inhibition Studies

Research has focused on the structure-activity relationships (SAR) of pteridinones, revealing insights into how modifications can enhance selectivity and potency against specific enzymes . This knowledge is essential for designing inhibitors that can be used in experimental settings to elucidate biochemical pathways.

Synthesis and Derivative Development

The synthesis of 3-(2-methoxybenzyl)pteridin-4(3H)-one and its derivatives is a critical area of study. Various synthetic approaches have been developed to create analogs with improved biological activity.

Synthetic Strategies

Methods such as the intermolecular aza-Wittig reaction have been employed to synthesize pteridin-4(3H)-one derivatives effectively. These synthetic routes allow researchers to explore a wide range of substitutions on the pteridine scaffold, leading to compounds with enhanced pharmacological profiles .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Antiviral ActivityInhibition of HCV replicationEffective against Flaviviridae family viruses
Cancer TherapeuticsInhibition of kinases related to tumor growthSelective inhibition of PI3K-C2α
Biochemical ResearchModulation of enzyme activityInsights into enzyme interactions and pathways
Synthesis DevelopmentCreation of analogs with enhanced activityVarious synthetic methods explored

Comparaison Avec Des Composés Similaires

Key Observations :

  • Synthetic Flexibility: The 2-methoxybenzyl group is introduced via alkylation (e.g., in benzothiazepinones ) or aza-Wittig reactions (for pteridinones ). Yields for pteridinones with bulky substituents (e.g., 2-methoxybenzyl) are comparable to simpler analogues (e.g., allyl), suggesting minimal steric hindrance in cyclization steps .

Key Observations :

  • Solubility Challenges: Both pteridinones and pyrimidoindoles with aromatic substituents exhibit poor aqueous solubility, likely due to planar aromatic cores and hydrophobic groups .

Crystallographic and Theoretical Insights

  • Crystal Packing: In 3-allyl-pteridinones, the allyl group adopts a gauche conformation, while benzyl groups (e.g., 2-methoxybenzyl) may induce π-stacking or hydrogen bonding with adjacent molecules .
  • Computational Predictions : Substituents like 2-methoxybenzyl increase molecular polarity compared to alkyl groups, as seen in triazolone derivatives via Mulliken charge analysis .

Q & A

Q. What are the common synthetic routes for 3-(2-methoxybenzyl)pteridin-4(3H)-one?

The synthesis typically involves multi-step organic reactions, with two primary methodologies:

  • Intermolecular aza-Wittig reaction–heterocyclization : This method constructs the pteridin-4(3H)-one core by reacting iminophosphoranes with carbonyl compounds. For example, 2,3-disubstituted derivatives can be synthesized using this approach under reflux conditions in solvents like toluene .
  • Microwave-assisted cyclization : A related pteridin-4(3H)-one derivative (7-(3,4-dimethoxyphenyl)pteridin-4(3H)-one) was synthesized by heating a pyrazine-carbonitrile precursor in formamide at 160°C for 20 minutes under microwave irradiation, achieving a 71% yield .
Method Key Reagents/Conditions Yield Reference
Aza-Wittig heterocyclizationIminophosphoranes, toluene, reflux~60-75%
Microwave-assisted synthesisFormamide, 160°C, 20 min71%

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are employed:

  • X-ray crystallography : Used to determine the 3D conformation of the pteridin-4(3H)-one core and substituent orientations (e.g., 3-allyl-2-anilinopteridin-4(3H)-one) .
  • Computational modeling : Predicts bond lengths, angles, and electronic properties using software like Gaussian or Schrödinger Suite .
  • Spectroscopy : NMR (¹H/¹³C), IR, and HRMS validate molecular structure and purity .

Q. What biological activities have been explored for pteridin-4(3H)-one derivatives?

While direct data on 3-(2-methoxybenzyl)pteridin-4(3H)-one is limited, structurally related compounds show:

  • Antiviral potential : Derivatives like 6-(methylenecarbomethoxy)pteridines were tested against HIV, though no activity was observed .
  • Enzyme inhibition : Pteridinones are explored as inhibitors of kinases (e.g., AAK1/GAK) for antiviral applications .
  • Anticancer activity : Analogous thieno-pyrimidinones exhibit cytotoxicity via kinase pathway modulation .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the synthesis efficiency?

  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates for introducing the 2-methoxybenzyl group . Protic solvents (e.g., ethanol) favor cyclization but may reduce yields due to side reactions.
  • Catalysts : Palladium on carbon or ZnCl₂ accelerates coupling reactions for aryl substitutions . Microwave irradiation reduces reaction time by 50-70% compared to conventional heating .

Q. How can structural modifications enhance bioactivity or solubility?

  • Substituent engineering :
  • Adding electron-withdrawing groups (e.g., trifluoromethyl) to the benzyl moiety improves metabolic stability .
  • Replacing methoxy with hydroxyl groups increases hydrophilicity but may reduce membrane permeability .
    • Heterocycle fusion : Attaching oxadiazole or thiazole rings (as in ) diversifies interaction with biological targets .

Q. How to resolve contradictions in bioactivity data across studies?

Conflicting results (e.g., antiviral inactivity in one study vs. kinase inhibition in another) arise from:

  • Structural variations : Minor changes in substituents (e.g., 3,4-dimethoxy vs. 2-methoxybenzyl) alter target affinity .
  • Assay conditions : Differences in cell lines (e.g., HIV vs. dengue virus models) or concentrations (µM vs. nM ranges) impact observed activity .
  • Methodology : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate hits and rule out false positives .

Q. What are the challenges in handling and stabilizing this compound?

  • Purification : Chromatography (silica gel or HPLC) is required due to polar by-products from multi-step syntheses .
  • Stability : The pteridinone core is sensitive to light and humidity. Store under inert gas (N₂/Ar) at -20°C in amber vials .
  • Solubility : Low aqueous solubility necessitates DMSO or PEG-400 formulations for in vitro assays .

Data Contradiction Analysis

Q. Why do some studies report bioactivity while others show no effect?

  • Target specificity : The 2-methoxybenzyl group may selectively inhibit kinases (e.g., AAK1) but lack affinity for viral proteases .
  • Pharmacokinetic factors : Poor bioavailability in certain models (e.g., in vivo vs. in vitro) masks therapeutic potential .
  • Synthetic impurities : Low-purity batches (<95%) from complex syntheses may yield inconsistent results .

Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations and improve yields .
  • Biological screening : Prioritize target-specific assays (e.g., kinase inhibition) over broad phenotypic screens to reduce ambiguity .
  • Data validation : Cross-reference computational predictions (e.g., molecular docking) with experimental IC₅₀ values to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-methoxybenzyl)pteridin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-methoxybenzyl)pteridin-4(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.